molecular formula CN- B1197471 Cyanide ion CAS No. 57-12-5

Cyanide ion

Cat. No. B1197471
Key on ui cas rn: 57-12-5
M. Wt: 26.017 g/mol
InChI Key: XFXPMWWXUTWYJX-UHFFFAOYSA-N
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Patent
US05736529

Procedure details

Male C57 B 1/6 mice, 8 months old, were treated ICV with tBuOOH (110 mg/kg) and maintained for 2, 5, 20 or 120 minutes. Anesthetized tBuOOH treated mice were immersed in liquid nitrogen to freeze their brains. The frozen brains were removed and dissected over dry ice. The brain regions were homogenized and analyzed by HPLC to determine NAD, NADH, NADP and NADPH levels as described previously. It is very important to stabilize the pyridine dinucleotides to prevent artifactual oxidation. NAD and NADP were stabilized by homogenization of brain regions in a cyanide containing solution. The cyanide reacts with the compounds forming cyano adducts that are stable. NADPH and NADH were stabilized by homogenizing brain regions in basic solution. NADPH and NADH are stable in base. Fortunately, the cyanide reaction proceeds optimally in base. Therefore, use of basic cyanide solutions during the homogenization produced optimal stabilization of NAD, NADP, NADH and NADPH. Following extraction with chloroform, centrifugation at 12,000 g for 5 minutes at 5° C., and filtration through 0.45μ positively charged nylon filters to remove DNA, the supernatants were injected onto a reverse phase HPLC column ("REXCHROME" ODS 5μ, Regis, Morton Grove, Ill.). Fluorescence detection (330 nm, excitation, 460 nm emission) was used to detect fluorescent NADH, NADPH and the cyano adducts of NAD and NADP.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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Reaction Step Three
Name
Quantity
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Type
reactant
Reaction Step Four
Name
Quantity
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Type
reactant
Reaction Step Five
Name
Quantity
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Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(OO)(C)(C)C.[CH:7]1[N:8]=[C:9]([NH2:54])[C:10]2[N:15]=[CH:14][N:13]([C@@H:16]3[O:20][C@H:19]([CH2:21][O:22][P:23]([O:26][P:27]([O:30][CH2:31][C@H:32]4[O:36][C@@H:35]([N:37]5[CH:42]=[C:41]([C:43]([NH2:45])=[O:44])[CH2:40][CH:39]=[CH:38]5)[C@H:34]([OH:46])[C@@H:33]4[OH:47])([OH:29])=[O:28])([OH:25])=[O:24])[C@@H:18]([OH:48])[C@H:17]3[O:49][P:50]([OH:53])([OH:52])=[O:51])[C:11]=2[N:12]=1.[CH:55]1[N:56]=[C:57]([NH2:98])[C:58]2[N:63]=[CH:62][N:61]([C@@H:64]3[O:68][C@H:67]([CH2:69][O:70][P:71]([O:74][P:75]([O:78][CH2:79][C@H:80]4[O:84][C@@H:83]([N:85]5[CH:90]=[C:89]([C:91]([NH2:93])=[O:92])[CH2:88][CH:87]=[CH:86]5)[C@H:82]([OH:94])[C@@H:81]4[OH:95])([OH:77])=[O:76])([OH:73])=[O:72])[C@@H:66]([OH:96])[C@H:65]3[OH:97])[C:59]=2[N:60]=1.[C-]#N>>[C-:7]#[N:8].[CH:39]1[CH:38]=[N+:37]([C@@H:35]2[O:36][C@H:32]([CH2:31][O:30][P:27]([O:26][P:23]([O:22][CH2:21][C@H:19]3[O:20][C@@H:16]([N:13]4[C:11]5[N:12]=[CH:7][N:8]=[C:9]([NH2:54])[C:10]=5[N:15]=[CH:14]4)[C@H:17]([O:49][P:50]([OH:52])([OH:53])=[O:51])[C@@H:18]3[OH:48])([OH:25])=[O:24])([OH:29])=[O:28])[C@@H:33]([OH:47])[C@H:34]2[OH:46])[CH:42]=[C:41]([C:43]([NH2:45])=[O:44])[CH:40]=1.[CH:55]1[N:56]=[C:57]([NH2:98])[C:58]2[N:63]=[CH:62][N:61]([C@@H:64]3[O:68][C@H:67]([CH2:69][O:70][P:71]([O:74][P:75]([O:78][CH2:79][C@H:80]4[O:84][C@@H:83]([N:85]5[CH:90]=[C:89]([C:91]([NH2:93])=[O:92])[CH2:88][CH:87]=[CH:86]5)[C@H:82]([OH:94])[C@@H:81]4[OH:95])([OH:77])=[O:76])([OH:73])=[O:72])[C@@H:66]([OH:96])[C@H:65]3[OH:97])[C:59]=2[N:60]=1.[CH:7]1[N:8]=[C:9]([NH2:54])[C:10]2[N:15]=[CH:14][N:13]([C@@H:16]3[O:20][C@H:19]([CH2:21][O:22][P:23]([O:26][P:27]([O:30][CH2:31][C@H:32]4[O:36][C@@H:35]([N:37]5[CH:42]=[C:41]([C:43]([NH2:45])=[O:44])[CH2:40][CH:39]=[CH:38]5)[C@H:34]([OH:46])[C@@H:33]4[OH:47])([OH:29])=[O:28])([OH:25])=[O:24])[C@@H:18]([OH:48])[C@H:17]3[O:49][P:50]([OH:53])([OH:52])=[O:51])[C:11]=2[N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N

Conditions

Stirring
Type
CUSTOM
Details
The brain regions were homogenized
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2, 5, 20 or 120 minutes
Duration
120 min
CUSTOM
Type
CUSTOM
Details
The frozen brains were removed
CUSTOM
Type
CUSTOM
Details
The cyanide reacts with the compounds
CUSTOM
Type
CUSTOM
Details
forming cyano adducts that
STIRRING
Type
STIRRING
Details
by homogenizing brain regions in basic solution

Outcomes

Product
Name
Type
product
Smiles
[C-]#N
Name
Type
product
Smiles
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN=C5N)OP(=O)(O)O)O)O)O)C(=O)N
Name
Type
product
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N
Name
Type
product
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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